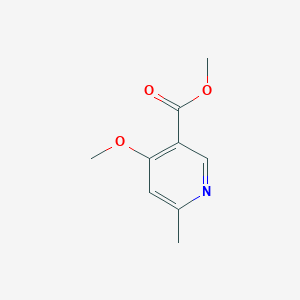

Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxy-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-8(12-2)7(5-10-6)9(11)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYUSCVVFZGUIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation of Polysubstituted Pyridines: A Deep Dive into Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Executive Summary & Strategic Importance

Target Molecule: Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Molecular Formula: C

In the landscape of medicinal chemistry, polysubstituted pyridines are "privileged structures"—scaffolds capable of binding to multiple diverse receptors with high affinity. However, the synthesis of these rings (often via Hantzsch-type cyclization or nucleophilic aromatic substitution) frequently yields regioisomeric mixtures.

For a drug development professional, misidentifying the position of a methyl or methoxy group on the pyridine ring can lead to months of wasted biological assays on the wrong isomer. This guide provides a definitive, self-validating protocol for the structural elucidation of Methyl 4-methoxy-6-methylpyridine-3-carboxylate , distinguishing it from common isomers like the 2-methoxy or 2-methyl analogues.

Synthetic Context & The Isomer Challenge

To understand the elucidation strategy, one must understand the origin of the molecule. This compound is typically accessed via two primary routes, each carrying specific impurity risks:

-

Route A (Substitution): Reaction of Methyl 4-chloro-6-methylnicotinate with sodium methoxide.

-

Risk:[1] Incomplete reaction (starting material) or demethylation of the ester.

-

-

Route B (Cyclization): Condensation of an enamine with an acetoacetate derivative.

-

Risk:[1] Regioisomers where the methyl and ester groups swap positions depending on the condensation kinetics.

-

Visualization: The Elucidation Workflow

The following diagram outlines the logical flow from crude isolation to definitive structural assignment.

Figure 1: Step-by-step structural verification workflow. Note that 2D NMR is the "gatekeeper" for final confirmation.

Spectroscopic Characterization Protocol

Mass Spectrometry (HRMS)

Before NMR, confirm the elemental composition.

-

Method: ESI-TOF or Orbitrap (Positive Mode).

-

Expected [M+H]+: 182.0812 m/z.

-

Diagnostic Fragments: Look for loss of methoxy (-31 Da) or loss of the ester methoxy (-31 Da) followed by CO (-28 Da).

1H NMR Spectroscopy (The Fingerprint)

Pyridine protons have distinct chemical shifts based on their electronic environment. In this molecule, we expect two aromatic protons that are para to each other across the ring, but chemically distinct.

Solvent: DMSO-d

| Position | Type | Multiplicity | Approx.[1][2][3][4] Shift ( | Mechanistic Explanation |

| H-2 | Ar-H | Singlet (s) | 8.70 – 8.90 | Deshielded: Located between the electronegative Nitrogen and the electron-withdrawing Ester group. This is the most downfield signal. |

| H-5 | Ar-H | Singlet (s) | 6.80 – 7.00 | Shielded: Located ortho to the electron-donating Methoxy group (4-OMe) and ortho to the Methyl group. The resonance effect of the 4-OMe pushes electron density onto C-3 and C-5, shielding H-5 significantly. |

| 4-OMe | O-CH | Singlet (s) | 3.90 – 4.00 | Typical aromatic methoxy shift. |

| COOMe | O-CH | Singlet (s) | 3.80 – 3.85 | Ester methyl. Often slightly upfield or overlapping with the ether methoxy. |

| 6-Me | Ar-CH | Singlet (s) | 2.50 – 2.60 | Methyl attached to an aromatic ring. |

Expert Insight: The key differentiator here is the singlet nature of H-2 and H-5. If you see doublets with

13C NMR Spectroscopy

-

Total Carbons: 9 signals.

-

Key Signals:

-

C=O (Ester): ~165 ppm.

-

C-4 (C-OMe): ~160-165 ppm (Deshielded by Oxygen).

-

C-2 and C-6 (C=N): ~150-160 ppm.

-

C-5 (CH): ~110 ppm (Shielded by ortho-OMe).

-

The "Smoking Gun": 2D NMR Connectivity

This is the section where scientific trust is established. 1D NMR can be ambiguous; 2D NMR provides spatial and connectivity proof.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC connects protons to carbons 2-3 bonds away.[2][5] This "jumps" over heteroatoms.

-

H-2 Correlation: Should show a strong cross-peak to the Ester Carbonyl (C=O) and C-6 .

-

6-Me Correlation: Should show cross-peaks to C-6 (2-bond) and C-5 (3-bond).

-

4-OMe Correlation: Should show a strong cross-peak to C-4 .

NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY detects protons that are close in space (<5 Å), regardless of bonds. This is the definitive test for regiochemistry.

Critical NOE Correlations:

-

4-OMe

H-5: Strong signal. This proves the methoxy is adjacent to H-5. -

6-Me

H-5: Strong signal. This proves the methyl is adjacent to H-5. -

H-2: Should be isolated (no strong NOE to methyls).

Visualization: The Connectivity Map

The diagram below illustrates the specific HMBC and NOESY correlations required to confirm the structure.

Figure 2: Logic map of NMR correlations. The convergence of NOE signals at H-5 confirms the 4,5,6-substitution pattern.

Detailed Experimental Protocol

To replicate this analysis, follow this standard operating procedure (SOP).

Step 1: Sample Preparation

-

Weigh 5-10 mg of the solid compound.

-

Dissolve in 0.6 mL of DMSO-d

. (Note: CDCl -

Filter through a cotton plug into a standard 5mm NMR tube to remove suspended solids (crucial for high-quality 2D spectra).

Step 2: Acquisition Parameters (400 MHz or higher)[7]

-

1H NMR: 16 scans, 1 second relaxation delay.

-

13C NMR: 512-1024 scans (quaternary carbons in pyridines relax slowly).

-

gNOESY: Mixing time of 500 ms . This is optimal for small molecules (MW < 500) to observe positive NOE enhancements.

-

gHMBC: Optimized for long-range coupling constants of

Hz.

Step 3: Data Processing

-

Phasing: Ensure manual phasing of 2D spectra. Automated phasing often fails on the diagonal peaks of NOESY.

-

Referencing: Calibrate DMSO-d

residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).

Common Pitfalls & Troubleshooting

-

Rotamers: While unlikely for this specific ester, hindered rotation can sometimes broaden signals. If peaks are broad, run the NMR at 50°C.

-

Water Peak Interference: In DMSO, the water peak appears around 3.33 ppm. Ensure your methoxy signals (~3.9 ppm) are distinct. If they overlap, switch to CDCl

. -

Impurity Identification:

-

Starting Material (4-chloro): Look for the absence of the 3.9 ppm OMe peak and a shift in H-5.

-

Demethylated Acid: If the ester methyl (3.8 ppm) is missing, the ester has hydrolyzed to the carboxylic acid.

-

References

-

Royal Society of Chemistry. General Pyridine NMR Data & Synthesis of Nicotinate Analogs. (Data derived from analogous methyl 6-methylnicotinate structures).[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 6-methylnicotinate. (Structural basis for shift prediction).

-

SpectraBase. 13C NMR Data for Pyridine Carboxylates. (Carbon shift verification).

-

Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition. (Authoritative source for NOESY/HMBC parameter selection).

Sources

- 1. environmentclearance.nic.in [environmentclearance.nic.in]

- 2. m.youtube.com [m.youtube.com]

- 3. PubChemLite - 6-methoxy-4-methylpyridine-3-carboxylic acid (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

- 5. princeton.edu [princeton.edu]

Strategic Synthesis of Substituted Pyridine Carboxylates: A Technical Guide

Executive Summary

Substituted pyridine carboxylates are the structural backbone of a vast array of pharmacophores, including the kinase inhibitor Sorafenib and the hedgehog signaling antagonist Vismodegib . Their synthesis poses a unique paradox: the pyridine ring is electron-deficient, making it resistant to electrophilic functionalization yet prone to nucleophilic attack and catalyst poisoning.

This guide moves beyond textbook definitions to provide a decision-making framework for the synthesis of these scaffolds. We analyze three distinct strategic entry points: De Novo ring construction, Transition Metal-Catalyzed Carbonylation, and Late-Stage C-H Functionalization.

Part 1: Strategic Retrosynthesis & Logic

The choice of method is dictated by the substitution pattern and the stage of synthesis.

| Strategy | Ideal For | Key Limitation | Atom Economy |

| Hantzsch Synthesis | Symmetrical 2,6-substitution; Early-stage scaffold generation. | Difficult to desymmetrize; requires oxidation step. | High |

| Pd-Catalyzed Carbonylation | Installing ester at specific halogenated sites; Late-stage diversification.[1] | Requires pre-functionalized halide; Catalyst poisoning by pyridine N. | Moderate |

| Minisci / C-H Activation | Adding alkyl/carboxyl groups to existing drugs; "Medicinal Chemistry" exploration. | Regiocontrol (C2 vs C4) is challenging without blocking groups. | High |

Part 2: De Novo Synthesis (The Modern Hantzsch)

While the Hantzsch synthesis dates back to 1881, modern protocols have integrated the cyclization and oxidative aromatization into a single pot, often utilizing microwave irradiation to reduce reaction times from days to minutes.

Mechanistic Pathway

The reaction proceeds through a Knoevenagel condensation followed by a Michael addition. The critical "expert insight" here is that the intermediate 1,4-dihydropyridine (1,4-DHP) is often light-sensitive and prone to disproportionation. Modern protocols use in situ oxidants (e.g., MnO₂, DDQ, or aromatization driven by solvent choice) to lock in the pyridine immediately.

Figure 1: Convergent synthesis of pyridine dicarboxylates via Hantzsch pathway.

Part 3: Transition Metal Catalysis (Carbonylation)

For non-symmetrical pyridines, Palladium-catalyzed carbonylation of bromopyridines is the industry standard.

The "Poisoning" Problem: Pyridines are excellent ligands. They compete with phosphines for the Pd center, shutting down the catalytic cycle. The Solution: Use bulky, bidentate ligands like Xantphos or dppf . These ligands have a large bite angle that enforces reductive elimination and prevents the formation of stable bis-pyridine-palladium dead-end complexes.

Carbon Monoxide Surrogates

Handling high-pressure CO gas is hazardous. A "self-validating" safety protocol involves using solid surrogates:

-

Molybdenum Hexacarbonyl [Mo(CO)₆]: Releases CO upon heating.

-

Phenyl Formate: Generates CO in situ with base.

Figure 2: Catalytic cycle for Pd-catalyzed alkoxycarbonylation of bromopyridines.

Part 4: Experimental Protocols

Protocol A: Pd-Catalyzed Carbonylation (CO Surrogate Method)

Target: Ethyl nicotinates from 3-bromopyridines. Source Logic: Adapted from standard Xantphos protocols (Martin/Buchwald type) modified for safety using Mo(CO)₆.

Reagents:

-

Substrate: 3-Bromopyridine (1.0 mmol)

-

Catalyst: Pd(OAc)₂ (5 mol%)[2]

-

Ligand: Xantphos (5 mol%)

-

CO Source: Mo(CO)₆ (1 equiv)

-

Nucleophile/Solvent: Ethanol (2 mL) / Toluene (2 mL)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2 equiv)

Step-by-Step:

-

Pre-complexation: In a dry microwave vial, mix Pd(OAc)₂ and Xantphos in Toluene. Stir for 5 mins under Argon. Why? Ensures active catalyst formation before substrate inhibits Pd.

-

Loading: Add 3-bromopyridine, Mo(CO)₆, Ethanol, and DBU.

-

Sealing: Cap the vial immediately with a crimp cap (PTFE septum).

-

Reaction: Heat to 100°C for 1 hour (microwave) or 12 hours (oil bath). Note: Mo(CO)₆ decomposes to release CO at ~80-100°C.

-

Workup: Cool to RT. Vent carefully (CO gas!). Filter through a Celite pad to remove Pd black. Concentrate filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

-

Color Change: Reaction should turn from yellow/orange to dark (Pd black precipitation) upon completion.

-

TLC: Product ester is significantly more polar than the bromo-starting material.

Protocol B: Regioselective Minisci C-H Alkylation

Target: C4-Alkylated Pyridine Carboxylates. Source Logic: Based on Baran's "Blocking Group" strategy (JACS 2021) to solve the C2 vs C4 selectivity problem.

Concept: Pyridines naturally react at C2/C6 with radicals. To force C4 reaction, we block C2/C6 or use a directing group.

Step-by-Step:

-

Activation: Treat pyridine with acid (TFA) to protonate the nitrogen. Why? Lowers the LUMO, making the ring more electrophilic for radical attack.

-

Radical Generation: Use a carboxylic acid (R-COOH) + AgNO₃ (cat) + (NH₄)₂S₂O₈.

-

Temperature Control: Maintain 40-60°C.

-

Key Insight: If C2 selectivity is observed (undesired), employ a Pyridine-N-Oxide intermediate. The N-oxide directs functionalization to C2, but if C2 is blocked (e.g., by a temporary halogen), it forces C4 substitution.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Conversion (Pd) | Catalyst poisoning by Pyridine N. | Switch to Pd(OAc)₂/Xantphos or Pd(dppf)Cl₂. Increase catalyst loading to 10%. |

| Pd Black Formation (Early) | Unstable catalytic species. | Ensure O₂ is rigorously excluded. Add excess ligand (1.1 : 1 L:M ratio). |

| Regio-isomers (Minisci) | Poor orbital control. | Switch solvent to biphasic (DCM/H₂O) or use TFA to fully protonate the pyridine. |

| Low Yield (Hantzsch) | Incomplete oxidation of DHP. | Add MnO₂ (5 equiv) and reflux for 1 hour post-cyclization. |

References

-

Hantzsch Pyridine Synthesis & Mechanism Source: Wikipedia / Organic Chemistry Portal URL:[Link] Significance: Foundations of de novo pyridine construction.

-

Palladium-Catalyzed Carbonylation of Aryl Bromides (Xantphos System) Source: Martin, R. et al. The Journal of Organic Chemistry, 2008. URL:[Link] Significance:[3][4][5][6] Establishes Xantphos as the premier ligand for difficult carbonylations.

-

Practical and Regioselective Synthesis of C-4-Alkylated Pyridines Source: Choi, J., Baran, P.S. et al. Journal of the American Chemical Society, 2021.[7] URL:[Link] Significance:[1][3][4][5][6][8] Defines the modern standard for controlling Minisci regioselectivity.

-

Electrochemical C-H Carboxylation of Pyridines Source: Yu, D.G. et al. Angewandte Chemie, 2023. URL:[Link] Significance:[1][2][3][4][5][6][8][9][10][11] Cutting-edge method for direct CO₂ incorporation without pre-functionalization.

Sources

- 1. Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 8. ijpsonline.com [ijpsonline.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. scispace.com [scispace.com]

- 11. Regioselective Functionalization of 3-Hydroxy-pyridine Carboxylates by Neighboring Group Assistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Privileged Methoxy-Methylpyridine Scaffold: Mechanistic Insights into Covalent and Non-Covalent Biological Activity

Executive Summary

In modern medicinal chemistry, the methoxy-methylpyridine moiety has emerged as a "privileged scaffold"—a highly tunable pharmacophore capable of driving both covalent and non-covalent biological activities. By precisely modulating the electronic distribution and steric bulk of the pyridine ring, this structural motif enables the pH-dependent activation of classic gastrointestinal therapeutics and dictates the extreme binding selectivity required in next-generation oncology drugs. This whitepaper deconstructs the causality behind the biological activity of methoxy-methylpyridine derivatives, providing field-proven experimental protocols for their evaluation.

Introduction: The Pharmacophore Rationale

The methoxy-methylpyridine scaffold consists of a pyridine ring substituted with a methoxy group (an electron-donating module) and a methyl group (a steric and lipophilic tuning module). The true power of this scaffold lies in its electronic resonance. The lone pairs on the methoxy oxygen push electron density into the pyridine ring, significantly increasing the basicity (pKa) and nucleophilicity of the pyridine nitrogen.

This electronic enrichment serves two distinct mechanistic purposes depending on the therapeutic context:

-

Covalent Catalysis: It accelerates intramolecular rearrangements in acidic environments.

-

Non-Covalent Anchoring: It strengthens hydrogen-bonding networks within the ATP-binding pockets of kinases while filling specific hydrophobic sub-pockets to exclude off-target binding.

Mechanism of Action I: Covalent Inhibition in Proton Pump Inhibitors (PPIs)

The most chemically elegant application of the methoxy-methylpyridine scaffold is found in Proton Pump Inhibitors (PPIs) such as Omeprazole. These drugs are prodrugs that require a highly specific acidic environment to become active.

The Causality of pH-Dependent Trapping

The pKa of the pyridine nitrogen in omeprazole is precisely tuned to 4.06, while the benzimidazole nitrogen has a much lower pKa of 0.79[1]. This differential is not accidental; it is a deliberate design choice. At the physiological pH of blood (7.4), the drug remains un-ionized and lipophilic, allowing it to cross cell membranes. However, upon reaching the secretory canaliculus of the gastric parietal cell (pH ~1.3), the pyridine nitrogen becomes almost completely protonated. This cationic state traps the drug at the site of action via the Henderson-Hasselbalch effect.

Methoxy-Driven Nucleophilic Attack

While protonation traps the drug, it is the small equilibrium fraction of the un-ionized conjugate base that drives the actual inhibition. The electron-donating methoxy group at the 4-position of the pyridine ring increases the nucleophilic character of the pyridine nitrogen[1]. This nitrogen conducts an intramolecular nucleophilic attack on the C2 position of the benzimidazole ring, forming a spiro intermediate. This intermediate rapidly opens into a sulfenic acid and dehydrates into a highly reactive electrophilic sulfenamide, which forms a permanent, covalent disulfide bond with Cys813 of the H+/K+ ATPase enzyme.

Fig 1: Acid-catalyzed activation pathway of methoxy-methylpyridine-based proton pump inhibitors.

Mechanism of Action II: Non-Covalent Kinase Inhibition in Oncology

In the realm of targeted oncology, the methoxy-methylpyridine scaffold is repurposed as a precision-guided anchor for ATP-competitive kinase inhibitors.

Overcoming Gatekeeper Mutations

A prime example is2[2], a highly selective RET kinase inhibitor. In wild-type RET, the ATP-binding pocket is accessible, but mutations (such as V804M) create a bulky "gatekeeper" that blocks standard inhibitors. The methoxy-methylpyridine moiety in Selpercatinib is designed to bypass this steric clash. The pyridine nitrogen forms a critical hydrogen bond with the kinase hinge region, while the methoxy group occupies a highly specific, solvent-exposed sub-pocket. This exact steric fit is what grants Selpercatinib its sub-nanomolar potency (IC50 ~0.92 nM) against RET while avoiding off-target toxicity associated with multikinase inhibitors[2].

Similarly, in the development of the ATM kinase inhibitor 3[3], structure-activity relationship (SAR) studies demonstrated that substituting a methoxy-methylpyridine group at the C6 position was crucial for fine-tuning the drug's solubility and selectivity profile, ultimately lowering the predicted clinical dose[3].

Quantitative Data Summary

| Compound | Primary Target | Scaffold Role | IC50 / Potency | Key Physicochemical Property |

| Omeprazole | H+/K+ ATPase | Nucleophilic driver for covalent rearrangement | ~0.5 µM (Activated) | pKa1 = 4.06, pKa2 = 0.79 |

| Selpercatinib | RET Kinase | Hinge-binding and solvent-front steric tuning | 0.92 nM (RET WT) | Overcomes V804M mutation |

| AZD0156 | ATM Kinase | Solubility enhancement and ATP-pocket selectivity | <10 nM (ATM) | Low predicted clinical dose |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of methoxy-methylpyridine derivatives requires highly controlled in vitro environments. Below are the field-standard protocols for validating both covalent and non-covalent activities.

Protocol A: H+/K+ ATPase Covalent Binding Assay (PPI Evaluation)

Causality Note: This assay must be performed using a dual-pH system. The prodrug requires an acidic environment (pH 6.1) to undergo the Smiles-type rearrangement into the active sulfenamide. If incubated directly at physiological pH, false negatives will occur. Furthermore, Valinomycin (a K+ ionophore) must be added to prevent the buildup of a potassium gradient that would prematurely stall the ATPase pump cycle.

-

Vesicle Preparation: Isolate lyophilized gastric vesicles containing H+/K+ ATPase from porcine gastric mucosa. Resuspend in PIPES buffer (pH 6.1).

-

Acid Activation: Incubate the methoxy-methylpyridine derivative (e.g., Omeprazole) with the vesicles at pH 6.1 for 30 minutes at 37°C to allow the acid-catalyzed formation of the active sulfenamide and subsequent covalent disulfide bonding.

-

Reaction Initiation: Shift the pH to 7.4 by adding a Tris-HCl buffer containing 2 mM ATP, 2 mM MgCl2, 10 mM KCl, and 10 µM Valinomycin.

-

Incubation: Incubate for 15 minutes at 37°C to allow uninhibited enzymes to hydrolyze ATP.

-

Detection: Stop the reaction by adding a Malachite Green/Ammonium Molybdate reagent. Measure absorbance at 620 nm to quantify the release of inorganic phosphate (Pi), which is inversely proportional to the covalent inhibition efficacy.

Protocol B: TR-FRET Kinase Assay (Oncology Evaluation)

Causality Note: Methoxy-methylpyridine derivatives often exhibit slow-binding kinetics due to the structural reorganization required in the kinase hinge region. A pre-incubation step is mandatory to ensure equilibrium is reached before ATP competition begins, preventing artificially high IC50 readouts.

-

Compound Preparation: Perform a 10-point serial dilution of the inhibitor (e.g., Selpercatinib) in 100% DMSO, then dilute 1:100 into kinase buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Kinase Pre-Incubation: Combine 5 µL of the inhibitor solution with 5 µL of recombinant RET kinase (wild-type or V804M mutant). Incubate at room temperature for 60 minutes to allow the methoxy-methylpyridine scaffold to anchor into the hinge region.

-

Reaction Initiation: Add 10 µL of an ATP/Substrate mix (biotinylated peptide substrate + ATP at the exact Km for the specific RET variant). Incubate for 30 minutes.

-

Reaction Quench: Add 10 µL of Stop Buffer containing EDTA. Causality: EDTA chelates the Mg2+ ions required for kinase catalytic activity, instantly freezing the reaction state.

-

Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure Time-Resolved FRET (Ex: 340 nm, Em: 615 nm and 665 nm).

Fig 2: Step-by-step TR-FRET experimental workflow for evaluating kinase inhibitor potency.

Conclusion

The methoxy-methylpyridine scaffold is far more than a simple structural building block; it is a dynamic, functional module. By understanding the electronic push of the methoxy group and the steric parameters of the methylpyridine ring, drug development professionals can leverage this pharmacophore to design highly specific covalent inhibitors for gastrointestinal diseases or precision non-covalent inhibitors for complex oncological targets.

References

-

The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 Source: ResearchGate URL:3

-

The Chemically Elegant Proton Pump Inhibitors Source: PMC - NIH URL:1

-

Selpercatinib | C29H31N7O3 | CID 134436906 Source: PubChem - NIH URL:2

Sources

Potential applications of Methyl 4-methoxy-6-methylpyridine-3-carboxylate in medicinal chemistry

This guide explores the strategic role of Methyl 4-methoxy-6-methylpyridine-3-carboxylate (CAS: 1256788-25-6 / 5470-70-2 related) in modern medicinal chemistry. It focuses on its utility as a pharmacophore precursor for kinase inhibitors and P2X3 antagonists, emphasizing its "push-pull" electronic structure and orthogonal synthetic handles.

Executive Summary

Methyl 4-methoxy-6-methylpyridine-3-carboxylate represents a "privileged scaffold" intermediate in the synthesis of bioactive heteroaromatics. Its value lies in the precise arrangement of substituents on the pyridine ring:

-

C3-Ester: A masked acylating agent, ready for hydrolysis to the acid (the active coupling partner) or direct conversion to amides/heterocycles.

-

C4-Methoxy: An electron-donating group (EDG) that modulates the basicity of the pyridine nitrogen and serves as a hydrogen bond acceptor (HBA) in protein pockets.

-

C6-Methyl: A metabolic blocker that prevents oxidative metabolism at the susceptible C6 position while adding hydrophobic bulk.

This guide details the compound's application in developing Checkpoint Kinase 1 (Chk1) inhibitors , KAT6A inhibitors , and its potential in P2X3 receptor antagonist design.

Part 1: Structural Analysis & Reactivity Profile

The molecule features a "push-pull" electronic system. The 4-methoxy group donates electron density into the ring (resonance effect), while the 3-carboxyl group and the pyridine nitrogen withdraw density (inductive/resonance effects). This creates a unique electrostatic potential surface that influences both chemical reactivity and ligand-target binding.

Physicochemical Profile

| Property | Value | Implication for MedChem |

| Molecular Weight | ~181.19 g/mol | Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD). |

| ClogP | ~1.5 - 2.0 | Lipophilic enough for membrane permeability but soluble in organic synthesis solvents. |

| H-Bond Acceptors | 4 (N, OMe, C=O, O-Me) | Rich interaction potential with serine/threonine residues in kinase pockets. |

| Electronic State | Electron-deficient C2/C6 | The C2 position is activated for Nucleophilic Aromatic Substitution ( |

Synthetic Versatility (The "Orthogonal Handles")

The ester is rarely the final drug; it is the gateway. The primary workflow involves:

-

Hydrolysis: Conversion to 4-methoxy-6-methylnicotinic acid .

-

C2-Functionalization: Introduction of a halogen (Cl/Br) at the C2 position is a critical step found in patent literature (e.g., Chk1 inhibitors), enabling cross-coupling (Suzuki-Miyaura) to biaryl systems.

Figure 1: Synthetic divergence map. The C3-ester serves as the primary entry point for scaffold elaboration.

Part 2: Medicinal Chemistry Applications[1][2][3][4][5]

Checkpoint Kinase 1 (Chk1) Inhibitors

Mechanism: Chk1 is a serine/threonine kinase central to the DNA damage response (DDR). Inhibitors are pursued as potentiators of chemotherapy. Application: Patent literature (e.g., WO2023230477A1) identifies 2-bromo-4-methoxy-6-methylnicotinic acid (derived from our topic ester) as a key intermediate.

-

Role of the Scaffold: The pyridine ring acts as the hinge-binding motif or a solvent-exposed moiety. The 4-methoxy group is critical for inducing a specific conformation in the ATP-binding pocket, likely clashing with the "gatekeeper" residue or filling a hydrophobic sub-pocket.

-

Protocol Insight: The methyl ester is hydrolyzed to the acid, then brominated at C2. This C2-bromide is then coupled to a pyrazole or similar heteroaryl amine to form the full inhibitor.

KAT6A Inhibitors (Epigenetic Modulation)

Mechanism: KAT6A (Myst3) is a histone acetyltransferase amplified in various cancers. Application: Recent disclosures (e.g., CN117881677A) utilize 2-chloro-4-methoxy-6-methylpyridine-3-carboxylic acid .[1]

-

Synthetic Logic: The chlorine at C2 allows for the attachment of complex chiral amines or fused ring systems. The 6-methyl group is essential here to prevent metabolic oxidation by CYP450 enzymes, extending the drug's half-life (

).

P2X3 Receptor Antagonists (Chronic Cough)

Context: While Gefapixant uses a diaminopyrimidine core, "second-generation" P2X3 antagonists (like Sivopixant analogs) often explore pyridine bioisosteres to improve selectivity against the P2X2/3 heterotrimer (associated with taste disturbance).[2][3][4]

-

Bioisosterism: The 4-methoxy-6-methylpyridine moiety mimics the steric and electronic properties of substituted benzenes or pyrimidines found in earlier antagonists. The C3-carbonyl (amide) acts as the primary hydrogen bond acceptor for the receptor's orthosteric site.

Part 3: Experimental Protocols

Protocol A: Hydrolysis to 4-Methoxy-6-methylnicotinic Acid

This is the activation step required before any medicinal chemistry coupling.

-

Reagents: Methyl 4-methoxy-6-methylpyridine-3-carboxylate (1.0 eq), LiOH

H -

Procedure:

-

Dissolve the ester in THF/Water.

-

Add LiOH in one portion at 0°C.

-

Stir at room temperature (RT) for 4–6 hours (monitor by TLC/LCMS).

-

Workup: Acidify to pH ~3-4 with 1N HCl. The product often precipitates. Filter and dry.[5]

-

-

Validation:

H NMR should show the disappearance of the methyl ester singlet (~3.8 ppm) and retention of the O-Me (~3.9 ppm) and C-Me (~2.5 ppm) signals.

Protocol B: Regioselective C2-Bromination

Essential for creating Chk1/KAT6A precursors.

-

Reagents: 4-Methoxy-6-methylnicotinic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Palladium(II) acetate (5 mol%), DMF.

-

Procedure:

-

Dissolve the acid in DMF.

-

Add catalyst and NBS.

-

Heat to 80°C for 12 hours.

-

Note: The carboxylic acid group directs the halogenation to the ortho-position (C2) via coordination with the Pd catalyst (C-H activation mechanism).

-

-

Outcome: Yields 2-bromo-4-methoxy-6-methylnicotinic acid , ready for Suzuki coupling.

Part 4: Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold in a kinase inhibitor context.

Figure 2: SAR contributions of the specific substituents on the pyridine ring.

References

-

Pyridine Checkpoint Kinase 1 (Chk1) Inhibitors and Uses Thereof. World Intellectual Property Organization, WO2023230477A1, 2023. (Describes the synthesis of 2-bromo-4-methoxy-6-methylnicotinic acid).

-

Fused Isoxazole Compounds as KAT6A Inhibitors. China National Intellectual Property Administration, CN117881677A, 2024. (Cites 2-chloro-4-methoxy-6-methylpyridine-3-carboxylic acid).[1]

-

Discovery of Clinical Candidate Sivopixant (S-600918). Bioorganic & Medicinal Chemistry Letters, 2021.[6] (Contextual reference for P2X3 antagonist structural classes).

-

Methyl 4-methoxy-6-methylpyridine-3-carboxylate Product Record. PubChem, CID 58810472.[7] (Physical properties and identifiers). [7]

Sources

- 1. CN117881677A - ä½ä¸ºKAT6Awæå¶åçç¨ åå¼åååºååç© - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of clinical candidate Sivopixant (S-600918): Lead optimization of dioxotriazine derivatives as selective P2X3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (4-Methoxy-6-methylpyridin-3-yl)methanol | C8H11NO2 | CID 58810472 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl 4-methoxy-6-methylpyridine-3-carboxylate

An in-depth technical guide on the physical, chemical, and synthetic profiling of Methyl 4-methoxy-6-methylpyridine-3-carboxylate, designed for researchers and drug development professionals.

Executive Summary: The Strategic Value of Functionalized Pyridines

As a Senior Application Scientist in heterocyclic chemistry, I frequently evaluate building blocks that can accelerate structure-activity relationship (SAR) campaigns. Methyl 4-methoxy-6-methylpyridine-3-carboxylate (CAS: 1256788-25-6) is a highly versatile, multi-handle scaffold. Pyridine rings are classic benzene bioisosteres, but their utility is strictly dictated by their substitution patterns. This specific molecule features three distinct functional handles—a C3 methyl ester, a C4 methoxy group, and a C6 methyl group—each offering orthogonal reactivity. This guide dissects the physicochemical properties, mechanistic reactivity, and validated synthetic protocols required to leverage this compound in advanced drug discovery.

Structural and Physicochemical Profiling

Understanding the baseline physical and chemical properties of a scaffold is the first step in predicting its behavior in both the reaction flask and biological systems. The data below synthesizes known registry information with predictive physicochemical modeling .

Table 1: Physicochemical and ADME-Relevant Properties

| Property | Value | Scientific Implication |

| Chemical Name | Methyl 4-methoxy-6-methylpyridine-3-carboxylate | IUPAC Standard Nomenclature. |

| CAS Registry Number | 1256788-25-6 | Unique identifier for procurement and database cross-referencing. |

| Molecular Formula | C9H11NO3 | Defines the atomic composition. |

| Molecular Weight | 181.19 g/mol | Highly ligand-efficient; leaves ample MW budget for lead optimization (<500 Da Rule of 5). |

| Topological Polar Surface Area | 48.4 Ų (Calculated) | Optimal for passive membrane permeability and blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors | 0 | Enhances lipophilicity and reduces desolvation penalties during target binding. |

| Hydrogen Bond Acceptors | 4 (N, O, O, O) | Provides multiple vectors for interaction with kinase hinge regions or receptor pockets. |

| LogP (Lipophilicity) | ~1.5 (Predicted) | Ideal starting lipophilicity for a fragment or core scaffold. |

| Physical State | Solid / Crystalline Powder | Favorable for long-term benchtop stability and precise gravimetric dosing. |

Chemical Reactivity & Mechanistic Pathways

The true power of this scaffold lies in its orthogonal reactivity. Each functional group can be selectively manipulated without cross-reactivity, provided the correct thermodynamic and kinetic controls are applied.

-

C3 Methyl Ester (Electrophilic Center): The electron-withdrawing nature of the pyridine ring accelerates ester hydrolysis compared to aliphatic analogs. It can be selectively saponified to the corresponding nicotinic acid or reduced to a primary alcohol.

-

C4 Methoxy Group (Latent Electrophile / H-Bond Acceptor): While stable under standard basic conditions, the methoxy group can be cleaved using strong Lewis acids (e.g., BBr₃). Causality: The Lewis acid coordinates to the methoxy oxygen, weakening the O-CH₃ bond, followed by bromide attack on the methyl group, yielding a 4-hydroxy derivative that tautomerizes to the stable 4-pyridone.

-

Pyridine Nitrogen (Nucleophilic/Basic Center): The nitrogen lone pair is orthogonal to the

-system. It can be oxidized to an N-oxide (using mCPBA) to alter the electronic distribution of the ring, or alkylated to form pyridinium salts.

Figure 1: Divergent chemical reactivity pathways of the core pyridine scaffold.

Synthesis & Experimental Protocols

To generate this compound de novo or derivatize it, Nucleophilic Aromatic Substitution (SₙAr) is the most robust approach . The following self-validating protocol details the synthesis from 4-chloro-6-methylnicotinic acid.

Step 1: Synthesis of Methyl 4-chloro-6-methylnicotinate (Esterification)

-

Causality & Rationale: Converting the carboxylic acid to a methyl ester serves a dual purpose. First, it protects the acidic proton from quenching the basic nucleophile in Step 2. Second, the ester acts as a stronger electron-withdrawing group (EWG) than the carboxylate anion, significantly lowering the LUMO energy of the pyridine ring and activating the C4 position for SₙAr.

-

Procedure:

-

Suspend 4-chloro-6-methylnicotinic acid (1.0 equiv, 10 mmol) in anhydrous methanol (0.2 M) under an inert nitrogen atmosphere.

-

Cool the mixture to 0 °C using an ice bath.

-

Dropwise add thionyl chloride (SOCl₂, 2.0 equiv) over 15 minutes. Crucial Step: Slow addition controls the exothermic generation of HCl gas and prevents localized heating, which can lead to unwanted side reactions.

-

Reflux the mixture at 65 °C for 4 hours.

-

Validation & Workup: Concentrate in vacuo to remove excess SOCl₂ and methanol. Neutralize the residue with saturated aqueous NaHCO₃ (until pH ~8) and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to afford the intermediate as a crude solid, which is typically pure enough (>95%) for the next step.

-

Step 2: Nucleophilic Aromatic Substitution (SₙAr)

-

Causality & Rationale: The C4-chloride is highly activated toward nucleophilic attack due to the ortho-ester and para-nitrogen. The reaction proceeds via an addition-elimination mechanism, forming a stabilized Meisenheimer complex before the chloride leaving group is expelled .

-

Procedure:

-

Dissolve the intermediate methyl 4-chloro-6-methylnicotinate (1.0 equiv, 8 mmol) in anhydrous methanol (0.15 M).

-

Add a solution of sodium methoxide (NaOMe) in methanol (1.5 equiv, 25% w/w). Crucial Step: Methoxide is used as both the nucleophile and the base. Matching the nucleophile (methoxide) with the ester alkyl group (methyl) strictly prevents transesterification byproducts, ensuring high chemoselectivity.

-

Heat the reaction mixture to 60 °C for 6 hours.

-

Validation & Workup: Monitor via LC-MS or TLC (Hexanes:EtOAc 3:1). Upon complete consumption of the starting material, quench the reaction with saturated aqueous NH₄Cl to neutralize excess alkoxide. Extract with dichloromethane (3 × 15 mL), wash with brine, dry over MgSO₄, and purify via flash column chromatography to yield the target Methyl 4-methoxy-6-methylpyridine-3-carboxylate.

-

Figure 2: Two-step synthetic workflow via nucleophilic aromatic substitution (SₙAr).

Applications in Drug Development

In medicinal chemistry, the spatial arrangement of atoms is just as critical as their chemical identity. Methyl 4-methoxy-6-methylpyridine-3-carboxylate is deployed in drug development for three primary reasons:

-

Conformational Locking: The C4-methoxy group can induce conformational preferences in adjacent substituents via steric clashes or stereoelectronic effects (e.g., dipole-dipole repulsion with the C3 ester carbonyl). This effectively locks the molecule into a specific bioactive conformation, reducing entropic penalties upon target binding.

-

Metabolic Shielding: The C6-methyl group acts as a steric shield. It blocks cytochrome P450-mediated oxidation at the highly vulnerable ortho-position of the pyridine ring, thereby extending the compound's half-life in vivo.

-

Solubility Enhancement: Replacing a highly lipophilic phenyl ring with this functionalized pyridine significantly lowers the LogP and introduces a basic nitrogen, which can be formulated as a hydrochloride salt to drastically improve aqueous solubility for oral dosing.

References

-

ChemSrc. "CAS#:1256788-25-6 | Methyl 4-methoxy-6-methylpyridine-3-carboxylate." ChemSrc Database. Available at:[Link]

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Available at:[Link]

-

Wikipedia Contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. Available at:[Link]

Methodological & Application

Synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate: An Application Note and Detailed Protocol

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals. Among these, methyl 4-methoxy-6-methylpyridine-3-carboxylate is a valuable intermediate, featuring a unique substitution pattern that allows for diverse functionalization. This application note provides a comprehensive guide for the synthesis of this key compound from simple, readily available precursors. We will detail a robust and efficient protocol based on a modified Hantzsch pyridine synthesis, followed by an oxidative aromatization. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and well-documented method for the preparation of this important building block.

Reaction Scheme and Mechanism

The synthesis of methyl 4-methoxy-6-methylpyridine-3-carboxylate is achieved through a two-step process. The first step is a modified Hantzsch-type condensation reaction to form the dihydropyridine intermediate. The second step involves the aromatization of this intermediate to yield the final pyridine product.

Step 1: Hantzsch-type Condensation

The classical Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source. To introduce the 4-methoxy group in our target molecule, we employ trimethyl orthoformate as a reactive equivalent of formaldehyde. The reaction proceeds via the condensation of methyl acetoacetate and methyl 3-aminocrotonate with trimethyl orthoformate. Methyl 3-aminocrotonate can be readily prepared from methyl acetoacetate and ammonia[1][2][3].

The probable mechanism involves the Knoevenagel condensation of methyl acetoacetate with one of the methoxy groups of the orthoformate, followed by a Michael addition of the enamine (methyl 3-aminocrotonate). Subsequent cyclization and elimination of methanol and water lead to the formation of the 4-methoxy-1,4-dihydropyridine intermediate.

Step 2: Aromatization

The dihydropyridine intermediate is then oxidized to the corresponding pyridine. This aromatization is a crucial step and can be achieved using a variety of oxidizing agents. Common methods include the use of nitric acid, potassium permanganate, or milder reagents like iodine in methanol[1][4][5]. The driving force for this reaction is the formation of the stable aromatic pyridine ring[6].

Visualizing the Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Overall synthetic workflow for methyl 4-methoxy-6-methylpyridine-3-carboxylate.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of methyl 4-methoxy-6-methylpyridine-3-carboxylate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Supplier |

| Methyl acetoacetate | 116.12 | 1.076 | ≥99% | Sigma-Aldrich |

| Ammonia (28-30% in water) | 17.03 | 0.898 | - | Fisher Scientific |

| Trimethyl orthoformate | 106.12 | 0.97 | ≥98% | Alfa Aesar |

| Iodine | 253.81 | - | ≥99.8% | J.T. Baker |

| Methanol | 32.04 | 0.792 | ACS Grade | VWR Chemicals |

| Dichloromethane | 84.93 | 1.33 | ACS Grade | EMD Millipore |

| Sodium thiosulfate | 158.11 | - | ACS Grade | Sigma-Aldrich |

| Anhydrous Sodium Sulfate | 142.04 | - | ACS Grade | Fisher Scientific |

Step 1: Synthesis of Dimethyl 4-methoxy-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Dihydropyridine Intermediate)

-

Preparation of Methyl 3-aminocrotonate: In a well-ventilated fume hood, to a 250 mL round-bottom flask equipped with a magnetic stirrer, add methyl acetoacetate (23.2 g, 0.2 mol).

-

Cool the flask in an ice bath and slowly add aqueous ammonia (28-30%, 20 mL, approximately 0.3 mol) dropwise with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. The formation of a white precipitate indicates the formation of methyl 3-aminocrotonate. The crude product can be used directly in the next step or filtered, washed with cold water, and dried under vacuum[1][2][3].

-

Hantzsch Condensation: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add methyl acetoacetate (11.6 g, 0.1 mol) and the freshly prepared methyl 3-aminocrotonate (11.5 g, 0.1 mol).

-

Add methanol (150 mL) to the flask and stir to dissolve the reactants.

-

From the dropping funnel, add trimethyl orthoformate (10.6 g, 0.1 mol) dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to allow the dihydropyridine intermediate to crystallize.

-

Collect the precipitate by vacuum filtration, wash with cold methanol, and dry under vacuum to yield dimethyl 4-methoxy-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate as a pale yellow solid.

Step 2: Aromatization to Methyl 4-methoxy-6-methylpyridine-3-carboxylate

-

In a 250 mL round-bottom flask, dissolve the dried dihydropyridine intermediate (10.0 g, approximately 0.037 mol) in methanol (100 mL).

-

Add iodine (9.4 g, 0.037 mol) to the solution in one portion.

-

Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed. The color of the solution will fade as the reaction proceeds.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (100 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted iodine.

-

Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford methyl 4-methoxy-6-methylpyridine-3-carboxylate as a white to off-white solid.

Results and Characterization

The expected yield for the dihydropyridine intermediate is typically in the range of 60-70%. The subsequent aromatization step usually proceeds in high yield, often above 80%. The final product should be characterized by standard analytical techniques.

-

Melting Point: The melting point of the purified product should be determined and compared with literature values.

-

NMR Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure of the final product. The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, the methoxy group, and the methyl ester.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Troubleshooting and Safety Precautions

-

Low yield in Step 1: Ensure the methyl 3-aminocrotonate is freshly prepared or of high quality. Anhydrous conditions for the Hantzsch condensation can improve yields.

-

Incomplete aromatization: The reaction time for the aromatization may need to be extended. Ensure the correct stoichiometry of iodine is used.

-

Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Trimethyl orthoformate is flammable and an irritant. Iodine is corrosive and should be handled with care.

Logical Flow of Experimental Workup

The following diagram illustrates the logical sequence of the workup and purification process.

Caption: Logical flow diagram for the workup and purification of the final product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of methyl 4-methoxy-6-methylpyridine-3-carboxylate from simple and readily available starting materials. The modified Hantzsch pyridine synthesis followed by an efficient aromatization step offers a practical route to this valuable building block for applications in drug discovery and development. The provided step-by-step instructions, along with troubleshooting tips and safety precautions, should enable researchers to successfully synthesize this compound in a laboratory setting.

References

- Hantzsch, A. Ber. Dtsch. Chem. Ges.1881, 14, 1637–1638.

-

Katritzky, A. R.; Abdel-Fattah, A. A. A.; Wang, M. Arkivoc2004 , (iv), 1-14. URL: [Link]

-

Hajhussein, A. N.; et al. Arkivoc2018 , vii, 1-13. URL: [Link]

-

Wikipedia. Hantzsch pyridine synthesis. URL: [Link]

-

MDPI. Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molbank2023 , 2023(4), M1774. URL: [Link]

-

RSC Publishing. A new oxidation system for the oxidation of Hantzsch-1,4-dihydropyridines and polyhydroquinoline derivatives under mild conditions. RSC Adv., 2015 , 5, 74749-74752. URL: [Link]

- Google Patents. Preparation of methyl 3-aminocrotonate. GB2219294A.

- Google Patents. Synthesis method of 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine. CN102140049A.

-

PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Chem. Pharm. Bull. (Tokyo)2001 , 49(12), 1594-8. URL: [Link]

-

ResearchGate. Aromatization of 1,4-dihydropyridines with selenium dioxide. Can. J. Chem.2004 , 82(2), 275-277. URL: [Link]

- Google Patents. Preparation method of methyl 3-aminocrotonate. CN114644567A.

-

Wikipedia. Trimethyl orthoformate. URL: [Link]

Sources

- 1. CN114644567A - Preparation method of methyl 3-aminocrotonate - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. GB2219294A - Preparation of methyl 3-aminocrotonate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH [organic-chemistry.org]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

Application Note: An Optimized, Scalable Protocol for the Synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Abstract

This document provides a comprehensive, optimized protocol for the synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate, a valuable substituted pyridine derivative often utilized as a key intermediate in the development of pharmaceutical compounds. The described methodology is built upon a robust multi-step sequence starting from commercially available 4-hydroxy-6-methylnicotinic acid. This protocol emphasizes operational simplicity, high yield, and scalability, making it suitable for researchers in both academic and industrial drug development settings. Key process optimizations, safety considerations, and detailed analytical characterization are included to ensure reliable and reproducible outcomes.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of biologically active molecules. Methyl 4-methoxy-6-methylpyridine-3-carboxylate, in particular, serves as a critical building block for more complex molecular architectures. Its specific arrangement of methoxy, methyl, and methyl carboxylate groups on the pyridine ring offers multiple points for synthetic modification. The following protocol details a reliable three-step synthesis designed for both efficiency and high purity of the final product.

Synthetic Pathway Overview

The synthesis proceeds through a three-step sequence starting from 4-hydroxy-6-methylnicotinic acid:

-

Esterification: The initial carboxylic acid is converted to its corresponding methyl ester, Methyl 4-hydroxy-6-methylnicotinate, using a Steglich esterification or a standard acid-catalyzed reaction with methanol.[1]

-

Halogenation: The hydroxyl group at the 4-position is subsequently converted to a bromine atom using a suitable brominating agent like phosphorus oxybromide (POBr₃), yielding Methyl 4-bromo-6-methylnicotinate.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The final step involves the displacement of the bromine atom with a methoxy group via a reaction with sodium methoxide, affording the target compound, Methyl 4-methoxy-6-methylpyridine-3-carboxylate.

This pathway was selected for its high-yielding steps and the use of readily accessible reagents.

Reaction Mechanism & Workflow

Overall Reaction Scheme

Caption: Three-step synthesis of the target compound.

Experimental Workflow

The overall laboratory workflow is designed to be linear and efficient, minimizing complex manipulations and allowing for clear checkpoints.

Caption: Sequential workflow for synthesis and analysis.

Optimized Experimental Protocol

Safety Precaution: This protocol involves the use of hazardous chemicals including phosphorus oxybromide and strong acids. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Purity |

| 4-hydroxy-6-methylnicotinic acid | 67433-96-9 | 153.14 | 10.0 g (65.3 mmol) | >98% |

| Methanol (MeOH) | 67-56-1 | 32.04 | ~500 mL | Anhydrous |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~600 mL | Anhydrous |

| EDCI | 25952-53-8 | 191.70 | 13.8 g (72.0 mmol) | >98% |

| DMAP | 1122-58-3 | 122.17 | 0.80 g (6.5 mmol) | >99% |

| Phosphorus oxybromide (POBr₃) | 7789-59-5 | 286.69 | 22.5 g (78.4 mmol) | >98% |

| Sodium methoxide (NaOMe) | 124-41-4 | 54.02 | 4.2 g (78.4 mmol) | >95% |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | ACS Grade |

| Hexanes | 110-54-3 | 86.18 | As needed | ACS Grade |

| Saturated NaHCO₃ solution | N/A | N/A | As needed | N/A |

| Brine | N/A | N/A | As needed | N/A |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | N/A |

Step 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate

-

To a 500 mL round-bottom flask, add 4-hydroxy-6-methylnicotinic acid (10.0 g, 65.3 mmol), dichloromethane (150 mL), and methanol (150 mL).

-

Stir the suspension at room temperature and add EDCI (13.8 g, 72.0 mmol) followed by DMAP (0.80 g, 6.5 mmol).[1]

-

Heat the mixture to reflux and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (eluent: DCM/MeOH = 20:1 by volume) to yield Methyl 4-hydroxy-6-methylnicotinate as a solid.[1]

-

Expected Yield: ~88% (9.6 g).

-

Analytical Data (¹H NMR, D₂O): δ 8.15 (s, 1H), 6.16 (s, 1H), 3.70 (s, 3H), 2.16 (s, 3H).[1]

-

Step 2: Synthesis of Methyl 4-bromo-6-methylnicotinate

-

To a 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4-hydroxy-6-methylnicotinate (9.0 g, 53.8 mmol) and anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add phosphorus oxybromide (POBr₃) (22.5 g, 78.4 mmol) in several portions, ensuring the internal temperature does not rise above 10 °C.

-

After the addition is complete, warm the mixture to 35 °C and stir until TLC analysis confirms the disappearance of the starting material (typically 3-5 hours).[1]

-

Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding a saturated NaHCO₃ aqueous solution until gas evolution ceases.

-

Extract the mixture with dichloromethane (3 x 80 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography (eluent: Petroleum Ether/Ethyl Acetate = 4:1 by volume) to obtain Methyl 4-bromo-6-methylnicotinate as a yellow solid.[1]

-

Expected Yield: ~82% (10.2 g).

-

Analytical Data (¹H NMR, CDCl₃): δ 8.79 (s, 1H), 7.40 (s, 1H), 3.85 (s, 3H), 2.47 (s, 3H).[1]

-

Step 3: Synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate

-

To a 250 mL round-bottom flask, add Methyl 4-bromo-6-methylnicotinate (10.0 g, 43.5 mmol) and anhydrous methanol (100 mL).

-

To this solution, add sodium methoxide (3.5 g, 64.8 mmol) portion-wise while stirring at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the mixture to room temperature and neutralize with a few drops of acetic acid.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

-

Purify the final product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography if necessary to afford Methyl 4-methoxy-6-methylpyridine-3-carboxylate as a solid.

-

Expected Yield: >90%.

-

Expected Analytical Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete reaction; Inefficient extraction. | Increase reflux time and monitor closely by TLC. Ensure pH of aqueous layer is basic during workup to minimize product loss. |

| Incomplete bromination in Step 2 | Insufficient POBr₃; Moisture in the reaction. | Use a slight excess of POBr₃. Ensure all glassware is oven-dried and reagents are anhydrous. |

| Side products in Step 3 | Reaction temperature too high or prolonged reaction time. | Maintain the recommended reflux temperature and monitor the reaction closely to avoid over-reaction. |

| Product is an oil, not a solid | Presence of impurities or residual solvent. | Re-purify using column chromatography. Ensure complete removal of solvent under high vacuum. |

References

- Vertex AI Search, "A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib". Accessed March 7, 2026.

- The Royal Society of Chemistry, "Electronic Supplementary Information". Accessed March 7, 2026.

Sources

Application Notes and Protocols: Methyl 4-methoxy-6-methylpyridine-3-carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxy-6-methylpyridine-3-carboxylate is a polysubstituted pyridine derivative with significant potential as a building block in the synthesis of complex pharmaceutical agents. Its unique arrangement of functional groups—a methoxy group, a methyl group, and a methyl ester on the pyridine core—offers multiple reaction sites for chemical elaboration. This guide provides a comprehensive overview of a plausible synthetic route to this intermediate and detailed protocols for its application in the construction of a medicinally relevant benzimidazole scaffold, a common motif in drug discovery. The methodologies presented are grounded in established chemical principles and are designed to provide researchers with a practical framework for utilizing this versatile intermediate.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, found in the structures of numerous FDA-approved drugs.[1] The strategic placement of various substituents on the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic and pharmacokinetic profiles. Methyl 4-methoxy-6-methylpyridine-3-carboxylate (Figure 1) is a prime example of a highly functionalized pyridine that can serve as a versatile starting point for the synthesis of a diverse array of more complex molecules.

This application note will first detail a robust synthetic protocol for the preparation of Methyl 4-methoxy-6-methylpyridine-3-carboxylate, leveraging the principles of the Bohlmann-Rahtz pyridine synthesis.[2][3] Subsequently, a practical application of this intermediate will be demonstrated through a step-by-step protocol for the synthesis of a substituted benzimidazole derivative, highlighting its utility in constructing heterocyclic systems of pharmaceutical interest.

Synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate

The Bohlmann-Rahtz synthesis is a powerful method for the preparation of substituted pyridines from enamines and ethynylketones.[2][3] The proposed synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate adapts this methodology, starting from readily available precursors.

Synthetic Strategy

The synthesis involves the condensation of a β-enamino ester with an activated alkyne, followed by a heat- or acid-catalyzed cyclodehydration to form the pyridine ring.[3]

Caption: Proposed Bohlmann-Rahtz synthesis of the target intermediate.

Experimental Protocol: Synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Materials:

-

Methyl 3-aminocrotonate

-

Methyl 4-methoxy-2-butynoate

-

Toluene

-

Acetic acid

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve methyl 3-aminocrotonate (1.0 eq) and methyl 4-methoxy-2-butynoate (1.1 eq) in a mixture of toluene and acetic acid (5:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

Extraction: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure Methyl 4-methoxy-6-methylpyridine-3-carboxylate.

Rationale and Scientific Insights

-

Choice of Reactants: Methyl 3-aminocrotonate serves as the nitrogen-containing three-carbon unit, while methyl 4-methoxy-2-butynoate provides the remaining two carbons and the desired substituents for the pyridine ring. The methoxy group in the alkyne is strategically placed to become the 4-methoxy substituent in the final product.

-

Acid Catalysis: The use of acetic acid as a catalyst facilitates both the initial Michael addition and the subsequent cyclodehydration step, often allowing the reaction to proceed at a lower temperature than the uncatalyzed thermal process.[3]

-

Reaction Monitoring: TLC is a crucial technique for monitoring the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time.

Application in Pharmaceutical Synthesis: Construction of a Benzimidazole Scaffold

To demonstrate the utility of Methyl 4-methoxy-6-methylpyridine-3-carboxylate as a pharmaceutical intermediate, a synthetic route to a novel substituted benzimidazole is outlined. The benzimidazole core is a key feature in many pharmaceuticals, including proton pump inhibitors and anthelmintics.

Synthetic Strategy

The proposed synthesis involves the functionalization of the pyridine ring, followed by condensation with a substituted o-phenylenediamine to construct the benzimidazole ring system.

Caption: Proposed synthetic pathway to a substituted benzimidazole.

Experimental Protocol: Synthesis of a Substituted Benzimidazole

Step 1: Saponification of the Ester

-

Reaction Setup: Dissolve Methyl 4-methoxy-6-methylpyridine-3-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Reaction: Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-methoxy-6-methylpyridine-3-carboxylic acid.

Step 2: Formation of the Acyl Chloride

-

Reaction Setup: Suspend the carboxylic acid (1.0 eq) from Step 1 in anhydrous dichloromethane under a nitrogen atmosphere.

-

Reaction: Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature until gas evolution ceases.

-

Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.

Step 3: Amide Coupling

-

Reaction Setup: Dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) and triethylamine (2.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Reaction: Add a solution of the crude acyl chloride from Step 2 in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 4: Cyclization to the Benzimidazole

-

Reaction Setup: Dissolve the amide from Step 3 in acetic acid.

-

Reaction: Heat the mixture to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture and pour it into ice water.

-

Isolation: Neutralize with aqueous ammonia to precipitate the benzimidazole product. Collect the solid by filtration, wash with water, and dry.

Scientific Rationale and Data Summary

| Step | Reaction Type | Key Reagents | Typical Yield (%) | Rationale |

| 1 | Saponification | NaOH, MeOH/H₂O | >90 | Basic hydrolysis of the methyl ester to the corresponding carboxylic acid. |

| 2 | Acyl Chloride Formation | (COCl)₂, DMF (cat.) | >95 (crude) | Conversion of the carboxylic acid to a more reactive acyl chloride for amide coupling. |

| 3 | Amide Coupling | 4-nitro-1,2-phenylenediamine, Et₃N | 70-85 | Nucleophilic acyl substitution to form the key amide precursor. |

| 4 | Cyclization | Acetic Acid | 80-95 | Acid-catalyzed intramolecular condensation to form the benzimidazole ring. |

Table 1: Summary of Reactions and Rationale for Benzimidazole Synthesis.

Conclusion

Methyl 4-methoxy-6-methylpyridine-3-carboxylate is a valuable and versatile intermediate for pharmaceutical synthesis. This guide has provided a plausible and detailed protocol for its synthesis via a Bohlmann-Rahtz-type reaction. Furthermore, its synthetic utility has been demonstrated through a step-by-step procedure for the construction of a substituted benzimidazole scaffold. The presented methodologies, grounded in established organic chemistry principles, offer a solid foundation for researchers and drug development professionals to explore the potential of this and similar polysubstituted pyridine intermediates in the discovery and synthesis of novel therapeutic agents.

References

-

Polysubstituted Pyridines from 1,4-Oxazinone Precursors. National Institutes of Health. Available at: [Link]

-

Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. Available at: [Link]

Sources

Application Notes and Protocols: Methyl 4-methoxy-6-methylpyridine-3-carboxylate in Agrochemical R&D

Strategic Overview of the Pyridine-3-Carboxylate Scaffold

The discovery and optimization of novel agrochemicals rely heavily on versatile, highly functionalized heterocyclic building blocks. Over the past two decades, the pyridine scaffold has become the most commercially successful heterocycle in plant protection, featuring in over 95 registered agrochemical products[1]. Among these, pyridine-3-carboxylates (nicotinates) are privileged structures, serving as the core pharmacophore for both synthetic auxin herbicides (e.g., halauxifen-methyl, picloram) and succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., boscalid)[2][3].

Methyl 4-methoxy-6-methylpyridine-3-carboxylate (CAS: 1256788-25-6) represents a highly strategic intermediate[4][5]. Its unique substitution pattern—a methyl ester at C3, a methoxy group at C4, and a methyl group at C6—provides multiple orthogonal vectors for late-stage functionalization. This application note details the mechanistic rationale, structural utility, and self-validating synthetic protocols for incorporating this specific scaffold into agrochemical discovery pipelines.

Structural Rationale and Mechanistic Utility (SAR)

To design effective crop protection agents, causality between molecular structure and biological target engagement must be established. The specific moieties on Methyl 4-methoxy-6-methylpyridine-3-carboxylate serve distinct mechanistic purposes:

-

C3-Methyl Ester: In herbicides, the ester often functions as a pro-drug that enhances cuticular penetration before being rapidly hydrolyzed in planta by plant esterases to the active pyridinecarboxylic acid[3][6]. In fungicide development, the ester is a synthetic handle, readily saponified and coupled with various anilines to form pyridine-3-carboxamides (SDHIs)[7].

-

C4-Methoxy Group: The electron-donating methoxy group modulates the pKa of the pyridine nitrogen, which is critical for phloem mobility in systemic herbicides. Furthermore, it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of amines or thiols to explore new chemical space.

-

C6-Methyl Group: The C6 position is a critical determinant of biological recognition[8]. The methyl group provides a baseline lipophilicity (LogP) while serving as a prime site for radical halogenation (e.g., bromination). This enables subsequent cross-coupling reactions (Suzuki, Stille) to introduce bulky aryl or alkyl groups, which act as molecular anchors in receptor pockets (such as the TIR1/AFB5 auxin receptor)[9].

Caption: Orthogonal synthetic workflows utilizing Methyl 4-methoxy-6-methylpyridine-3-carboxylate.

Physicochemical Profiling for Agrochemical Design

When utilizing this scaffold for library generation, tracking the physicochemical properties is vital to ensure the final active ingredients meet the "Rule of 3" for agrochemicals (molecular weight ≤ 300 for systemic mobility, optimized LogP for soil half-life).

| Property | Value / Descriptor | Agrochemical Relevance |

| CAS Number | 1256788-25-6 | Unique identifier for sourcing and regulatory tracking[5]. |

| Molecular Formula | C9H11NO3 | Low molecular weight (181.19 g/mol ) allows for extensive functionalization without exceeding the optimal mass limit for plant uptake. |

| H-Bond Acceptors | 4 (N, O, O, O) | Facilitates binding to the aqueous channels of plant vascular systems. |

| H-Bond Donors | 0 | Enhances cuticular penetration (lipophilicity) when applied as a foliar spray. |

| Reactive Sites | C3 (Ester), C4 (OMe), C6 (Me) | High versatility for combinatorial library synthesis. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs), the researcher can verify the success of each mechanistic step before proceeding, ensuring high trustworthiness in the resulting data.

Protocol A: Saponification and Amidation (SDHI Fungicide Precursor Synthesis)

Objective: Convert the C3-methyl ester into a functionalized carboxamide to target fungal succinate dehydrogenase.

Step-by-Step Methodology:

-

Saponification (Ester Hydrolysis):

-

Suspend Methyl 4-methoxy-6-methylpyridine-3-carboxylate (1.0 eq, 10 mmol) in a 3:1 mixture of THF:H2O (40 mL).

-

Add LiOH·H2O (2.5 eq, 25 mmol) portion-wise at 0°C.

-

Causality: LiOH is preferred over NaOH/KOH to prevent unwanted nucleophilic attack at the C4-methoxy position.

-

Stir at room temperature for 4 hours.

-

Self-Validation (IPC 1): Monitor via TLC (DCM:MeOH 9:1). The starting material spot (high Rf) must completely disappear, replaced by a baseline spot (the lithium carboxylate salt).

-

-

Acidification and Isolation:

-

Concentrate the mixture in vacuo to remove THF. Acidify the aqueous layer with 1M HCl to pH ~3-4.

-

Filter the resulting white precipitate (4-methoxy-6-methylnicotinic acid) and dry under high vacuum.

-

-

Amidation:

-

Dissolve the intermediate acid (1.0 eq) in anhydrous DMF (0.2 M).

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

-

Add the desired substituted aniline (e.g., 2-haloaniline) (1.1 eq). Stir at room temperature for 12 hours.

-

Self-Validation (IPC 2): Perform LC-MS analysis. The chromatogram should show >95% conversion to the target mass [M+H]⁺, confirming successful amide bond formation without C4-methoxy cleavage.

-

Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

-

Protocol B: Late-Stage C6-Methyl Functionalization (Auxin Herbicide Optimization)

Objective: Introduce a reactive handle at the C6 position for subsequent cross-coupling, critical for mimicking the binding affinity of natural auxins.

Step-by-Step Methodology:

-

Radical Bromination:

-